molecular formula C15H11BrN2 B13062824 5-(3-Bromophenyl)-4-phenyl-1H-imidazole

5-(3-Bromophenyl)-4-phenyl-1H-imidazole

Cat. No.: B13062824
M. Wt: 299.16 g/mol
InChI Key: WOFAMEMCQFVAGN-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-4-phenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a bromophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-4-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-bromobenzaldehyde with benzylamine, followed by cyclization with glyoxal in the presence of an acid catalyst . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

    Substitution: Formation of various substituted imidazole derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-(3-Bromophenyl)-4-phenyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-4-phenyl-1H-imidazole depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-4-phenyl-1H-imidazole is unique due to its imidazole ring structure, which imparts specific electronic properties and reactivity. This makes it particularly useful in medicinal chemistry for the development of drugs targeting specific enzymes or receptors.

Properties

Molecular Formula

C15H11BrN2

Molecular Weight

299.16 g/mol

IUPAC Name

4-(3-bromophenyl)-5-phenyl-1H-imidazole

InChI

InChI=1S/C15H11BrN2/c16-13-8-4-7-12(9-13)15-14(17-10-18-15)11-5-2-1-3-6-11/h1-10H,(H,17,18)

InChI Key

WOFAMEMCQFVAGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CN2)C3=CC(=CC=C3)Br

Origin of Product

United States

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